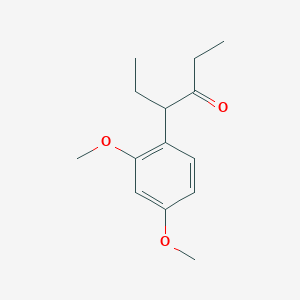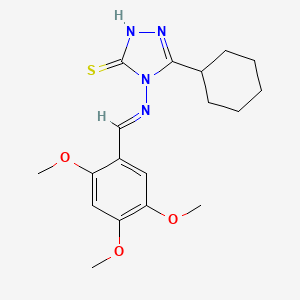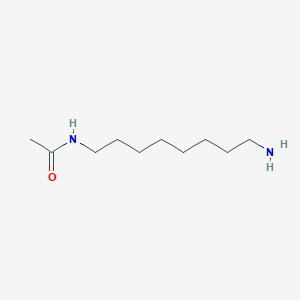
3-(3-(Furan-2-yl)allylidene)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Furan-2-yl)allylidene)indolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indolin-2-one core with a furan-2-yl group attached via an allylidene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Furan-2-yl)allylidene)indolin-2-one typically involves the reaction of indolin-2-one with furan-2-carbaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the allylidene linkage between the indolin-2-one and furan-2-yl groups. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Furan-2-yl)allylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indolin-2-one or furan-2-yl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits biological activities such as anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-(Furan-2-yl)allylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its anti-inflammatory activity.
3-(3-(Pyridin-2-yl)allylidene)indolin-2-one: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
3-(3-(Furan-2-yl)allylidene)indolin-2-one is unique due to its specific structural features, such as the furan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(3Z)-3-[(E)-3-(furan-2-yl)prop-2-enylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H11NO2/c17-15-13(8-3-5-11-6-4-10-18-11)12-7-1-2-9-14(12)16-15/h1-10H,(H,16,17)/b5-3+,13-8- |
InChI Key |
ZNKMPOJVPAURIK-AHESBMIYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C=C/C3=CC=CO3)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=CC3=CC=CO3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 2-iododibenzo[b,d]furan-4,6-dicarboxylate](/img/structure/B11963446.png)

![N-{3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}acetamide](/img/structure/B11963459.png)

![3-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11963467.png)
![1-(3,4-Dichlorophenyl)-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B11963477.png)






